molecular formula C13H17BN2O3 B6149297 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]oxazolo[4,5-b]pyridine CAS No. 2308582-06-9

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]oxazolo[4,5-b]pyridine

Cat. No. B6149297
CAS RN: 2308582-06-9
M. Wt: 260.1
InChI Key:
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Description

The compound “2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]oxazolo[4,5-b]pyridine” is an organic compound that contains a pyridine ring, an oxazole ring, and a boronic ester group . The presence of these functional groups suggests that this compound could be used in various chemical reactions, particularly in cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and oxazole rings, which are aromatic and hence contribute to the stability of the molecule. The boronic ester group is a key functional group that can participate in various chemical reactions .


Chemical Reactions Analysis

The boronic ester group in this compound can participate in various types of chemical reactions, particularly cross-coupling reactions . These reactions are commonly used in the synthesis of complex organic molecules.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the aromatic rings and the boronic ester group. For example, the compound is likely to be solid at room temperature .

Mechanism of Action

The exact mechanism of action would depend on the specific reaction that this compound is used in. In general, the boronic ester group can react with various nucleophiles in cross-coupling reactions .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to avoid skin and eye contact, and to avoid inhaling the compound .

Future Directions

The use of boronic esters in organic synthesis is a rapidly growing field, and compounds like this one could have potential applications in the synthesis of complex organic molecules, including pharmaceuticals .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]oxazolo[4,5-b]pyridine involves the reaction of 2-methyl-6-hydroxy-[1,3]oxazolo[4,5-b]pyridine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base and a palladium catalyst. The resulting boronate ester is then treated with an acid to yield the final product.", "Starting Materials": [ "2-methyl-6-hydroxy-[1,3]oxazolo[4,5-b]pyridine", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Base", "Palladium catalyst", "Acid" ], "Reaction": [ "Step 1: 2-methyl-6-hydroxy-[1,3]oxazolo[4,5-b]pyridine is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base and a palladium catalyst to form the boronate ester intermediate.", "Step 2: The boronate ester intermediate is then treated with an acid to yield the final product, 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]oxazolo[4,5-b]pyridine." ] }

CAS RN

2308582-06-9

Product Name

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]oxazolo[4,5-b]pyridine

Molecular Formula

C13H17BN2O3

Molecular Weight

260.1

Purity

95

Origin of Product

United States

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